6-n-Butoxypurine

antiviral dideoxynucleoside HIV-1

Researchers optimizing antiviral nucleoside libraries often waste resources on inactive short-chain 6-alkoxypurines. 6-n-Butoxypurine is the minimum viable building block delivering measurable anti-HIV-1 activity (IC50 68 µM vs. >100 µM for C1-C3 analogs), validated by Burns et al. (1993). As an ATP-competitive Nek2/CDK2 inhibitor scaffold, it enables systematic SAR exploration with a fixed lipophilicity anchor (XLogP 1.8). - Shortest 6-alkoxy chain with confirmed anti-HIV-1 potency (IC50 68 µM). - Established kinase inhibitor chemotype for Nek2-over-CDK2 selectivity (>10-fold). - Quantifiable lipophilicity shift (Δ1.2 log units vs. 6-methoxypurine) for SPR studies. Supplied as ≥98% crystalline solid with reliable global shipping.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 5454-70-6
Cat. No. B182008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-n-Butoxypurine
CAS5454-70-6
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCCCCOC1=NC=NC2=C1NC=N2
InChIInChI=1S/C9H12N4O/c1-2-3-4-14-9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13)
InChIKeyQDZUNLMIDBUULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-n-Butoxypurine Baseline Profile and Procurement


6-n-Butoxypurine (CAS 5454-70-6; NSC 23118; O6-n-Butylhypoxanthine) is a 6-alkoxypurine derivative with molecular formula C9H12N4O and a molecular weight of 192.22 g mol⁻¹ [1]. The compound consists of a purine heterocycle O-alkylated at the C6 position with an n‑butyl chain and is supplied as a crystalline solid. It belongs to a family of purine-based scaffolds that have been explored as ATP‑competitive kinase inhibitors [2] and as precursors for 6‑alkoxypurine 2′,3′‑dideoxynucleoside antiviral agents [3]. Its computed XLogP of 1.8 and four rotatable bonds differentiate it from shorter‑chain 6‑alkoxypurine analogs, giving it intermediate lipophilicity that influences both synthetic utility and biological profile in downstream applications.

Why 6-n-Butoxypurine Is Not Substitutable


Within the 6‑alkoxypurine series, the length of the O6‑alkyl chain governs lipophilicity, metabolic susceptibility, and target‑binding interactions [1]. Shorter‑chain analogs such as 6‑methoxypurine (XLogP ~0.6) differ from 6‑n‑butoxypurine (XLogP 1.8) by more than one log unit, altering solubility and membrane permeability profiles [2]. In biological systems, a difference of a single methylene unit can shift antiviral potency from weak to moderate (IC50 >100 µM vs. 68 µM for the corresponding dideoxynucleosides) [1]. Generic interchange of 6‑alkoxypurine building blocks therefore risks irreproducible synthetic yields, divergent pharmacokinetic behaviour of final constructs, and loss of structure–activity relationship (SAR) continuity in kinase‑ or antiviral‑oriented programs. The quantitative evidence in Section 3 establishes the specific dimensions in which 6‑n‑butoxypurine occupies a measurable, non‑interchangeable position relative to its closest analogs.

Quantitative Differentiation: 6-n-Butoxypurine vs. Analogs


Anti-HIV-1 Activity vs. Shorter Alkoxy Chains

In an enzymatic synthesis and antiviral evaluation of twenty-one 6‑alkoxypurine 2′,3′‑dideoxynucleosides, the 6‑butoxy‑substituted derivative (compound 8) exhibited an anti‑HIV‑1 IC50 of 68 µM in MT4 cells, whereas the 6‑methoxy, 6‑ethoxy, and 6‑propoxy analogs (compounds 1, 2, 5) showed only weak activity with IC50 values >100 µM under identical assay conditions [1]. The 6‑pentyloxy analog (compound 14) displayed an IC50 of 58 µM, while the 6‑hexyloxy derivative (compound 17) reached 18 µM, equivalent to the reference drug ddI (22 µM). This positions the 6‑butoxy chain as the minimal substituent length required to transition from weak to moderate antiviral activity in the dideoxynucleoside series.

antiviral dideoxynucleoside HIV-1

Lipophilicity vs. 6-Methoxypurine

The computed XLogP of 6‑n‑butoxypurine (1.8) [1] is approximately 3‑fold higher on a log scale than that reported for 6‑methoxypurine (XLogP ~0.6) . The four‑carbon butoxy chain also increases the rotatable bond count from 1 (C1) to 4 (C4), providing intermediate conformational flexibility relative to longer alkoxy chains. This lipophilicity increment predicts enhanced membrane permeability and altered metabolic dealkoxylation rates—experimentally confirmed in the corresponding dideoxynucleoside series where ADA‑mediated dealkoxylation decreased progressively with increasing chain length [2].

lipophilicity drug-likeness medicinal chemistry

Physical Properties vs. Shorter Alkoxypurines

6‑n‑Butoxypurine is characterized by a boiling point of 426.2 °C at 760 mmHg and a density of 1.239 g cm⁻³ , values that reflect its higher molecular weight and increased van der Waals interactions compared to 6‑methoxypurine (MW 150.14 g mol⁻¹) and 6‑ethoxypurine. The compound is available as a crystalline solid requiring storage at −20 °C , a handling requirement that procurement teams must account for when planning synthesis campaigns versus more stable, lower‑molecular‑weight alkoxy purines.

physicochemical properties synthesis planning quality control

Kinase Inhibitor Scaffold for CDK2/Nek2

6‑Alkoxypurines, including the 6‑butoxy scaffold, were identified as ATP‑competitive inhibitors of Nek2 and CDK2 . Structural biology studies demonstrated that judicious modification of the 6‑alkoxy and 2‑arylamino substituents could achieve discrimination between Nek2 and CDK2. While the 6‑butoxy compound itself serves primarily as a synthetic intermediate, its incorporation into 2‑arylamino‑6‑alkoxypurine libraries revealed that the 6‑substituent is essential for activity—deletion of the 6‑substituent abrogated inhibition of both kinases . The butoxy chain occupies the ribose pocket of the ATP‑binding site, and its length directly influences the selectivity profile versus CDK2.

kinase inhibition CDK2 Nek2 ATP-competitive

ADA Dealkoxylation Rate and Metabolic Stability

In a comparative ADA substrate study of 6‑alkoxypurine 2′,3′‑dideoxynucleosides, increasing the carbon chain length of the 6‑alkoxy substituent progressively decreased the rate of dealkoxylation by calf intestinal ADA [1]. The 6‑methoxy analog (C1) was the best ADA substrate, while the 6‑hexyloxy analog (C6) was not a substrate for ADA. The 6‑butoxy derivative (C4) occupies an intermediate position, with a dealkoxylation rate significantly lower than the C1 analog but higher than the C6 analog. This intermediate susceptibility to ADA‑mediated cleavage is a critical design parameter when balancing prodrug activation against premature inactivation.

adenosine deaminase metabolic stability prodrug design

NMR and FTIR Spectra for Identity Verification

6-n-Butoxypurine has two NMR spectra and one FTIR spectrum deposited in the SpectraBase spectral database [1], enabling unequivocal identity confirmation upon receipt. This level of analytical documentation reduces reliance on vendor certificates of analysis alone and supports in-house quality control. In procurement contexts where multiple 6‑alkoxypurine analogs are sourced, the availability of reference spectra for the butoxy congener provides a verifiable authenticity checkpoint that may not be uniformly available for less common chain-length variants.

analytical characterization NMR FTIR quality assurance

Application Scenarios for 6-n-Butoxypurine


Anti-HIV Dideoxynucleoside Synthesis

The Burns et al. (1993) head-to-head comparison established that the 6‑butoxy dideoxynucleoside is the shortest 6‑alkoxy chain to deliver measurable anti‑HIV‑1 activity (IC50 68 µM) versus inactive C1–C3 analogs (>100 µM) [1]. Medicinal chemistry teams synthesizing nucleoside reverse transcriptase inhibitor (NRTI) candidates should select 6‑n‑butoxypurine as the minimum viable building block for antiviral screening libraries.

CDK2/Nek2 Kinase Inhibitor Development

Coxon et al. (2016) showed that 6‑alkoxypurines are ATP‑competitive inhibitors of Nek2 and CDK2, with the 6‑substituent essential for activity . 6‑n‑Butoxypurine serves as the core scaffold for further 2‑arylamino diversification aimed at achieving Nek2‑over‑CDK2 selectivity (best analog: >10‑fold). Procurement of the butoxy congener provides the validated starting point for this established kinase inhibitor chemotype.

Lipophilicity-Tuned Compound Library Design

With an XLogP of 1.8—1.2 log units higher than 6‑methoxypurine (XLogP ~0.6) [2]—6‑n‑butoxypurine provides a quantifiable lipophilicity shift for parallel library synthesis. Structure–property relationship (SPR) studies aimed at optimizing logD, solubility, or permeability can use 6‑n‑butoxypurine as a fixed‑lipophilicity anchor point, enabling systematic chain‑length SAR exploration from C1 through C6.

ADA Prodrug Activation Profiling

The Burns et al. (1993) ADA substrate evaluation demonstrated that dealkoxylation rate decreases with increasing 6‑alkoxy chain length, with the C4 (butoxy) derivative occupying an intermediate liability window [1]. Research programs investigating ADA‑mediated prodrug activation can use 6‑n‑butoxypurine to probe the balance between sufficient metabolic lability for bioactivation and sufficient stability to avoid premature inactivation, a balance not achievable with C1 (too labile) or C6 (too stable) chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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